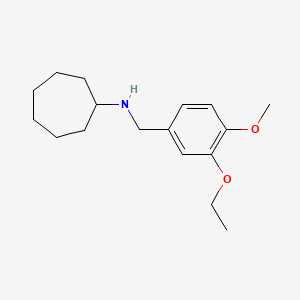

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine

Description

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is a tertiary amine featuring a cycloheptane ring attached to a benzyl group substituted with ethoxy (3-position) and methoxy (4-position) groups. Its hydrobromide salt (CAS: 1986483-85-5) has a molecular weight of 358.3 g/mol and is reported with 95% purity . The compound’s structural uniqueness lies in its cycloheptane ring, which confers conformational flexibility, and the 3-ethoxy-4-methoxybenzyl moiety, which modulates lipophilicity and electronic properties.

Properties

IUPAC Name |

N-[(3-ethoxy-4-methoxyphenyl)methyl]cycloheptanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-3-20-17-12-14(10-11-16(17)19-2)13-18-15-8-6-4-5-7-9-15/h10-12,15,18H,3-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNGMXZTYYGLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CNC2CCCCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362760 | |

| Record name | N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673446-42-9 | |

| Record name | N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine typically involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with cycloheptanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Nitric acid, halogens

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Reduced amine form

Substitution: Nitrated or halogenated derivatives

Scientific Research Applications

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzyl Group

N-(2,5-dimethoxybenzyl)cycloheptanamine (CAS 355817-34-4)

- Substituents : 2,5-dimethoxybenzyl vs. 3-ethoxy-4-methoxybenzyl.

- However, the ethoxy group in the target compound may increase lipophilicity (logP), improving membrane permeability .

N-(4-nitrobenzyl)cycloheptanamine (CAS 355814-18-5)

- Substituents : 4-nitrobenzyl (electron-withdrawing) vs. 3-ethoxy-4-methoxybenzyl (electron-donating).

- Impact : The nitro group significantly lowers electron density on the benzyl ring, altering reactivity and binding interactions. This compound has a higher density (1.11 g/cm³) and boiling point (392.1°C) compared to the target compound, reflecting stronger intermolecular forces .

N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide (CAS 1609408-84-5)

- Substituents : 3-bromo-4-methoxybenzyl introduces a halogen.

- This contrasts with the ethoxy group’s steric and hydrophobic effects .

Cycloheptane vs. Other Cycloalkanes

- For example, N-[4-(benzyloxy)cyclohexyl]cycloheptanamine (CAS 920280-73-5) incorporates a cyclohexane ring, which may restrict rotational freedom compared to cycloheptane .

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of both ethoxy and methoxy groups attached to a benzyl moiety, linked to a cycloheptanamine backbone. Its molecular formula is CHNO, with an average molecular weight of approximately 277.408 g/mol. The presence of these functional groups enhances its lipophilicity, potentially improving its ability to permeate biological membranes compared to similar compounds.

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction of 3-ethoxy-4-methoxybenzyl chloride with cycloheptanamine under basic conditions. Common solvents for this reaction include dichloromethane or toluene, with bases such as sodium hydroxide or potassium carbonate employed to facilitate the reaction.

The biological activity of this compound is thought to result from its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to alterations in cellular signaling pathways. However, the precise molecular mechanisms are still under investigation.

Pharmacological Potential

Research indicates that this compound may have therapeutic applications in treating various diseases, particularly neurological disorders. Its structural similarities to known pharmacological agents suggest it could exhibit similar or enhanced efficacy in specific therapeutic contexts .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structural features can exhibit significant biological activity against various cell lines. For instance, analogs of this compound have shown promising results in inhibiting cancer cell proliferation and modulating immune responses .

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Enzyme inhibition and receptor modulation |

| N-benzylcycloheptanamine | TBD | Similar mechanism |

| 3-(4-methoxyphenyl)cyclohexanamine | TBD | Different receptor interaction |

Note: TBD indicates that specific IC50 values were not available in the reviewed literature.

Q & A

Q. What are the standard synthetic routes for N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine?

- Methodological Answer: The compound is typically synthesized via reductive amination between cycloheptanamine and 3-ethoxy-4-methoxybenzaldehyde. Sodium cyanoborohydride (NaBHCN) in methanol or catalytic hydrogenation (H, Pd/C) are common reducing agents. Alternative routes include nucleophilic substitution using pre-functionalized benzyl halides (e.g., 3-ethoxy-4-methoxybenzyl chloride) with cycloheptanamine under reflux in aprotic solvents like DMF. Key steps:

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer: Use a combination of:

- 1H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), ethoxy (δ 1.3–1.5 ppm, triplet), and methoxy (δ 3.7–3.9 ppm, singlet) groups.

- 13C NMR : Confirm quaternary carbons in the benzyl group (δ 125–150 ppm) and cycloheptane carbons (δ 20–35 ppm).

- IR Spectroscopy : Detect N-H stretches (3300–3500 cm) and ether C-O bonds (1100–1250 cm).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak).

Cross-validate with elemental analysis for purity ≥98% .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation.

- Disposal : Follow institutional guidelines for amine-containing waste. Refer to SDS for acute toxicity data (similar compounds show LD > 200 mg/kg in rodents) .

Advanced Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

- Methodological Answer: Apply Design of Experiments (DOE) to test variables:

- Solvent : Compare polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents for nucleophilic substitution efficiency.

- Temperature : Screen room temperature vs. reflux (80–100°C) to balance reaction rate and side-product formation.

- Catalysts : Evaluate Lewis acids (e.g., ZnCl) for imine formation acceleration.

Use HPLC monitoring (C18 column, acetonitrile/water mobile phase) to track intermediate formation. Post-synthesis, employ recrystallization (ethyl acetate/hexane) for purity >99% .

Q. How can contradictions in reported biological activities (e.g., receptor affinity) be resolved?

- Methodological Answer:

- Standardization : Replicate assays under identical conditions (e.g., cell lines, pH, temperature).

- Compound Integrity : Verify stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC analysis.

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) to identify outliers.

- Mechanistic Studies : Use computational docking (AutoDock Vina) to assess binding modes to targets like serotonin receptors, accounting for stereochemistry if applicable .

Q. What are the structure-activity relationship (SAR) implications of modifying substituents on the benzyl group?

- Methodological Answer:

- Substituent Variation : Synthesize analogs with ethoxy/methoxy positional swaps (e.g., 4-ethoxy-3-methoxy) or halogen substitutions.

- In Vitro Testing : Compare IC in receptor-binding assays (e.g., dopamine D2, σ-1 receptors).

- Computational Modeling : Perform DFT calculations (Gaussian 09) to correlate electronic effects (HOMO/LUMO) with activity.

Example: Bulkier substituents (e.g., isobutoxy) may reduce blood-brain barrier penetration, as seen in related cycloheptanamine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.